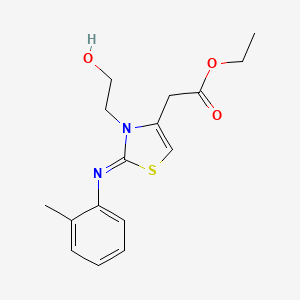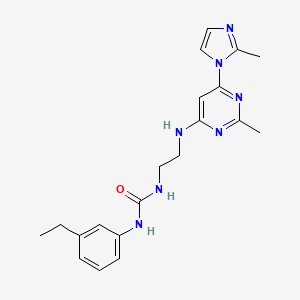![molecular formula C18H17Cl2NO3 B2421598 {[(4-Ethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate CAS No. 1794798-58-5](/img/structure/B2421598.png)
{[(4-Ethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(4-Ethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate, also known as EPMCDB, is a chemical compound that has been widely used in scientific research. It is a member of the carbamate family of compounds and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of {[(4-Ethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate involves the formation of a covalent bond between the carbamate group of {[(4-Ethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate and the active site of the enzyme or protein it is targeting. This covalent bond prevents the enzyme or protein from functioning properly, leading to inhibition of its activity.
Biochemical and Physiological Effects:
{[(4-Ethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate has been found to have various biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase and protein tyrosine phosphatase 1B, it has also been found to inhibit the activity of other enzymes such as butyrylcholinesterase and carbonic anhydrase. {[(4-Ethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate has also been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using {[(4-Ethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate in lab experiments is its specificity for certain enzymes and proteins. This specificity allows for targeted inhibition of specific pathways, making it a useful tool for studying the function of these pathways. However, one limitation of using {[(4-Ethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate is its potential toxicity. As a carbamate compound, it has been found to have neurotoxic effects in certain animal models.
Direcciones Futuras
There are several future directions for the use of {[(4-Ethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate in scientific research. One potential direction is the development of {[(4-Ethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate derivatives with improved specificity and reduced toxicity. Another potential direction is the use of {[(4-Ethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate as a tool for studying the function of other enzymes and proteins. Finally, the potential use of {[(4-Ethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate as a therapeutic agent for the treatment of diseases such as type 2 diabetes and Alzheimer's disease warrants further investigation.
Métodos De Síntesis
The synthesis of {[(4-Ethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate involves the reaction of 3,4-dichlorobenzoic acid with 4-ethylbenzylamine, followed by the reaction of the resulting intermediate with methyl chloroformate. The final product is obtained after purification by column chromatography. The yield of the synthesis is around 40%.
Aplicaciones Científicas De Investigación
{[(4-Ethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate has been widely used in scientific research as a tool to study the function of various enzymes and proteins. It has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in increased neurotransmission. {[(4-Ethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate has also been found to inhibit the activity of protein tyrosine phosphatase 1B, which is a key regulator of insulin signaling. Inhibition of this protein has been proposed as a potential treatment for type 2 diabetes.
Propiedades
IUPAC Name |
[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-2-12-3-5-13(6-4-12)10-21-17(22)11-24-18(23)14-7-8-15(19)16(20)9-14/h3-9H,2,10-11H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNXFRXITFOCMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(4-Ethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate](/img/structure/B2421521.png)

![3-(4-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2421526.png)

![N-(2,5-dimethoxybenzyl)-3-{[5-(3-methylphenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2421530.png)


![Methyl 3-(3-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate](/img/structure/B2421536.png)
![N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2421537.png)
